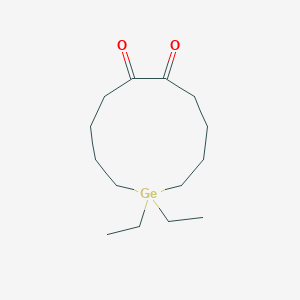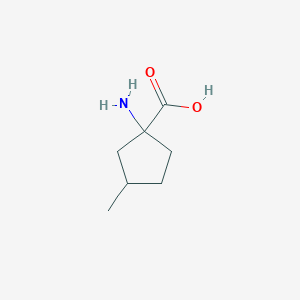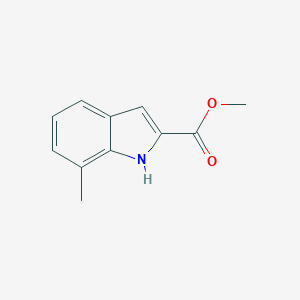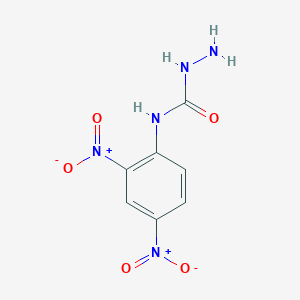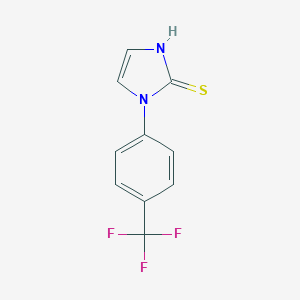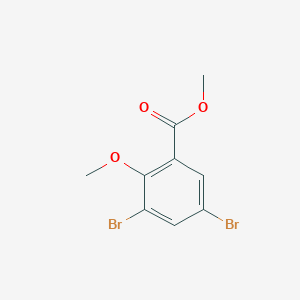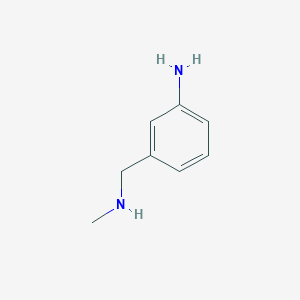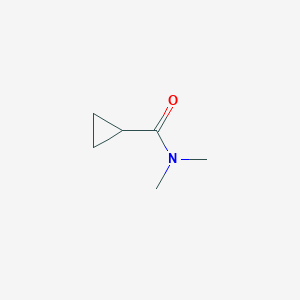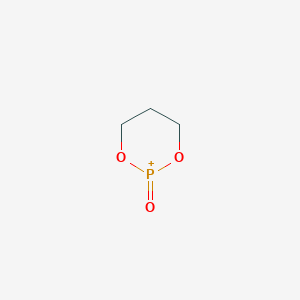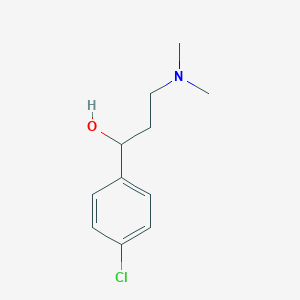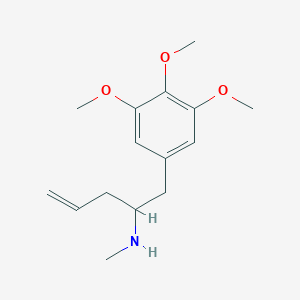
Trimoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimoxamine is a chemical compound that has been widely researched for its potential therapeutic applications. It is a member of the amphetamine family of compounds and has been shown to have a unique mechanism of action that makes it highly effective in treating certain medical conditions. In
Mécanisme D'action
Trimoxamine acts as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an increase in the levels of norepinephrine and dopamine in the brain, which in turn enhances cognitive function, alertness, and mood.
Effets Biochimiques Et Physiologiques
Trimoxamine has been shown to have a number of biochemical and physiological effects. It increases the release of norepinephrine and dopamine in the brain, leading to enhanced cognitive function, alertness, and mood. It also increases heart rate and blood pressure, which can be beneficial in certain medical conditions such as narcolepsy and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using trimoxamine in lab experiments is its unique mechanism of action. It has been shown to be highly effective in treating certain medical conditions, making it a valuable tool for researchers. However, one of the limitations of using trimoxamine in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Orientations Futures
There are a number of future directions for research on trimoxamine. One area of research could be to investigate its potential therapeutic applications in the treatment of other medical conditions such as depression and anxiety. Another area of research could be to explore the development of new and more effective synthesis methods for trimoxamine. Additionally, further research could be conducted to investigate the long-term effects of trimoxamine use and to determine its safety profile.
Méthodes De Synthèse
Trimoxamine is synthesized by reacting 2-amino-1-phenylethanol with hydroxylamine hydrochloride in the presence of a reducing agent. This reaction results in the formation of trimoxamine hydrochloride, which can be further purified by recrystallization.
Applications De Recherche Scientifique
Trimoxamine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have a unique mechanism of action that makes it highly effective in treating certain conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Propriétés
Numéro CAS |
15686-23-4 |
|---|---|
Nom du produit |
Trimoxamine |
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine |
InChI |
InChI=1S/C15H23NO3/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4/h6,9-10,12,16H,1,7-8H2,2-5H3 |
Clé InChI |
BNRACCFKZQGPAB-UHFFFAOYSA-N |
SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



